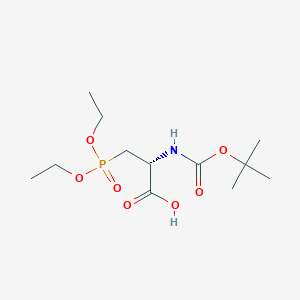
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a useful research compound. Its molecular formula is C12H24NO7P and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, also known as Boc-3-(diethoxyphosphinyl)-L-Alanine, is a phosphonated amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C12H24NO7P
- Molecular Weight : 325.3 g/mol
- CAS Number : 1159501-66-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
- It acts as a competitive inhibitor for enzymes such as serine proteases and phosphatases, which are crucial in various biochemical processes.
-
Anticancer Properties :
- Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving caspases and the Bcl-2 family of proteins.
- It has shown potential in inhibiting tumor growth in vitro and in vivo models by affecting cell cycle regulation and promoting cell death mechanisms such as necroptosis and pyroptosis.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, possibly through its interaction with neurotrophic factors and signaling pathways associated with neuronal survival.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways involving caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various checkpoints.
- Signal Transduction Pathways : Interaction with key signaling molecules such as p53, which plays a pivotal role in regulating the cell cycle and apoptosis.
Case Studies
- In Vitro Studies :
- A study demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.
- In Vivo Models :
- Animal studies have shown that administration of this compound resulted in significant tumor size reduction compared to control groups.
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
Peptide Synthesis
One of the primary applications of (R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is its role as an intermediate in the synthesis of complex peptides. The phosphonated structure allows for the introduction of phosphonic acid functionalities into peptides, which can enhance their biological activity and stability .
Drug Development
The compound has potential applications in drug development, particularly in creating phosphonate analogs of bioactive peptides. These analogs can exhibit improved pharmacokinetic properties, making them more effective therapeutic agents .
Biological Research
Enzyme Inhibition Studies
The diethoxyphosphoryl group in this compound can mimic phosphate groups, allowing it to serve as a substrate or inhibitor for various enzymes involved in phosphorylation processes. This property makes it useful in studying enzyme kinetics and mechanisms .
Targeting Phosphorylation Pathways
Research into cellular signaling pathways often involves examining how phosphorylation affects protein function. This compound can be employed to investigate these pathways, providing insights into diseases where phosphorylation is disrupted, such as cancer and diabetes .
Chemical Synthesis
Synthesis of Phosphonated Amino Acids
this compound can be synthesized through various chemical methods that involve coupling reactions with other amino acids or phosphonates. Its ability to act as a building block facilitates the construction of more complex molecules necessary for pharmaceutical applications .
Case Studies and Research Findings
特性
IUPAC Name |
(2R)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













